Anlotinib is a novel small molecule multi-target tyrosine kinase inhibitor (TKI) independently developed in China. [, , ] It functions as an oral anti-angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs). [] Additionally, Anlotinib exhibits inhibitory effects on platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and stem cell factor receptor c-Kit. [, , ] These targets are implicated in tumor angiogenesis, proliferation, and metastasis. [, , ]
Anlotinib is a novel small molecule that has gained attention for its potential as an anti-cancer agent, particularly in the treatment of various solid tumors. It is classified as a multi-targeted tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptor 2, among other receptors involved in tumor angiogenesis and growth. Anlotinib has shown promise in clinical trials, demonstrating efficacy against lung cancer and other malignancies.
Anlotinib was developed by Chiatai Tianqing Pharmaceutical Group Co., Ltd. It is classified under the category of anti-angiogenic agents due to its ability to inhibit the formation of new blood vessels that supply tumors. This compound is particularly notable for its action against the vascular endothelial growth factor receptor, which plays a crucial role in tumor vascularization.
The synthesis of Anlotinib involves several steps, typically starting from simpler organic compounds. The detailed synthetic pathway has not been fully disclosed in public literature but generally includes the following methods:
The molecular structure of Anlotinib can be represented by its chemical formula, C_22H_23N_5O_2S. The compound features multiple functional groups that contribute to its biological activity:
Anlotinib undergoes various chemical reactions during its mechanism of action:
Technical details on the kinetics of these reactions can be evaluated through studies involving enzyme assays and binding affinity measurements.
Anlotinib exerts its anti-cancer effects primarily through the inhibition of multiple tyrosine kinases involved in tumor growth and angiogenesis:
Anlotinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Anlotinib has several scientific uses, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: